![molecular formula C8H9NOS B1430766 1,2-Dimethyl-3-(sulfinylamino)benzene CAS No. 60669-06-9](/img/structure/B1430766.png)
1,2-Dimethyl-3-(sulfinylamino)benzene
Overview
Description
1,2-Dimethyl-3-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NOS. It is characterized by a benzene ring substituted with a sulfinylamino group and two methyl groups at the 1 and 2 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(sulfinylamino)benzene can be synthesized through several methods, including the following:
Nitration and Reduction: Starting with 1,2-dimethylbenzene, the compound undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Sulfoxidation: The amino group can then be sulfoxidized to introduce the sulfinylamino group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and choice of reagents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1,2-Dimethyl-3-(sulfinylamino)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be further oxidized to a sulfone group.
Reduction: The sulfinylamino group can be reduced to an amino group.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution Reactions: Typical electrophiles include halogens (e.g., bromine) and nitro groups.
Major Products Formed:
Oxidation: 1,2-Dimethyl-3-(sulfonylamino)benzene
Reduction: 1,2-Dimethyl-3-aminobenzene
Substitution Reactions: Various halogenated or nitro-substituted derivatives of the benzene ring.
Scientific Research Applications
1,2-Dimethyl-3-(sulfinylamino)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of sulfinylamino groups in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3-(sulfinylamino)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
1,2-Dimethyl-3-(sulfinylamino)benzene is similar to other compounds with sulfinylamino groups, such as 1,3-Dimethyl-2-(sulfinylamino)benzene and 1,4-Dimethyl-2-(sulfinylamino)benzene. its unique substitution pattern at the 1 and 2 positions of the benzene ring distinguishes it from these compounds. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.
Biological Activity
1,2-Dimethyl-3-(sulfinylamino)benzene, also known by its CAS number 60669-06-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits various biological properties, particularly in the realms of antimicrobial and anticancer activity. Its structure suggests potential interactions with biological macromolecules, which may lead to significant physiological effects.
Antimicrobial Properties
Several studies have highlighted the antimicrobial effects of this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate activity | |
Pseudomonas aeruginosa | Weak activity |
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and leakage of cellular contents.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.
Anticancer Activity
Emerging studies have also explored the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
U2OS (osteosarcoma) | 15 | Induces apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
HeLa (cervical cancer) | 25 | Inhibits proliferation |
Study on Antimicrobial Efficacy
In a study investigating the antimicrobial properties of this compound, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated significant inhibition of Staphylococcus aureus at concentrations above 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
Study on Anticancer Activity
A recent investigation focused on the cytotoxic effects of this compound on U2OS osteosarcoma cells. The study revealed that treatment with 15 µM of the compound led to a marked increase in apoptotic markers within 24 hours, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
1,2-dimethyl-3-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-8(7(6)2)9-11-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTOIHVDDAIBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=S=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60821738 | |
Record name | 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60821738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-06-9 | |
Record name | 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60821738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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